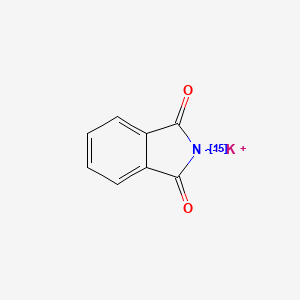

Potassium phthalimide-15N

Descripción

Significance of Nitrogen-15 Isotopologues in Advanced Chemical Investigations

The use of ¹⁵N as a tracer offers distinct advantages in chemical and biochemical research. Nitrogen is a key component of many biological molecules, and tracking it can elucidate fundamental processes. For instance, ¹⁵N-labeled compounds are instrumental in studying protein synthesis, nitrogen metabolism, and the dynamics of nitrogen cycling in ecosystems. oeno-one.eu

One of the most powerful aspects of ¹⁵N is its utility in NMR spectroscopy. The ¹⁴N isotope has an integer nuclear spin, which can lead to broad and often difficult-to-interpret NMR signals. In contrast, ¹⁵N possesses a fractional nuclear spin of one-half, resulting in sharper and more defined NMR signals. This property makes ¹⁵N-labeled compounds particularly valuable for detailed structural and dynamic studies of proteins and nucleic acids. researchgate.net

Furthermore, the low natural abundance of ¹⁵N means that introducing a ¹⁵N-labeled compound results in a high signal-to-noise ratio in detection, enabling precise and sensitive analysis even at low concentrations. researchgate.net This is crucial for studying metabolic pathways where the concentrations of intermediates can be very low. researchgate.net

Contextualization of Potassium Phthalimide-¹⁵N within Isotopic Labeling Strategies

Potassium phthalimide-¹⁵N serves as a critical reagent for introducing a ¹⁵N-labeled primary amino group into a wide range of organic molecules. nih.govisotopeshop.com It is a key component in the Gabriel synthesis, a well-established and versatile method for the synthesis of primary amines. The use of the ¹⁵N-labeled version of potassium phthalimide (B116566) allows for the specific and efficient incorporation of the heavy nitrogen isotope. nih.gov

The synthesis of various ¹⁵N-labeled compounds, such as amino acids, nucleosides, and other nitrogen-containing metabolites, often relies on Potassium Phthalimide-¹⁵N as a starting material or a key intermediate. nih.govresearchgate.net For example, it has been used in the synthesis of [¹⁵N]-cholamine, an isotope tag for metabolomics research. nih.gov Its application extends to the preparation of labeled standards for quantitative mass spectrometry, which are essential for accurate quantification of biomolecules in complex biological samples. researchgate.net

The properties of Potassium Phthalimide-¹⁵N make it a cornerstone in the toolbox of chemists and biochemists. Its stability, high isotopic purity, and reactivity in well-understood chemical transformations ensure its continued importance in advancing our understanding of the intricate molecular world. sigmaaldrich.comisotope.com

Interactive Data Tables

Properties of Potassium Phthalimide-¹⁵N

| Property | Value |

| CAS Number | 53510-88-6 sigmaaldrich.com |

| Molecular Formula | C₈H₄K¹⁵NO₂ sigmaaldrich.com |

| Molecular Weight | 186.21 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | >300 °C sigmaaldrich.com |

| Isotopic Purity | ≥98 atom % ¹⁵N sigmaaldrich.comisotope.com |

Propiedades

IUPAC Name |

potassium;isoindol-2-ide-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1/i9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRHIOVKTDQVFC-DLBIPZKSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)[15N-]C2=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456153 | |

| Record name | Potassium phthalimide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53510-88-6 | |

| Record name | Potassium phthalimide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Potassium Phthalimide 15n

Direct Synthetic Routes to ¹⁵N-Phthalimide and its Potassium Salt

Direct methods for synthesizing ¹⁵N-phthalimide primarily involve the condensation reaction of phthalic anhydride (B1165640) with a ¹⁵N-labeled nitrogen source. The resulting ¹⁵N-phthalimide can then be readily converted to potassium phthalimide-¹⁵N by reaction with potassium hydroxide (B78521).

Synthesis from ¹⁵N-Ammonium Salts and Phthalic Anhydride

A common and straightforward method for the preparation of ¹⁵N-phthalimide involves the reaction of a ¹⁵N-ammonium salt, such as [¹⁵N]ammonium acetate (B1210297), with phthalic anhydride. d-nb.info The reaction is typically carried out by heating a mixture of the two reagents. For instance, stirring a mixture of [¹⁵N]ammonium acetate and phthalic anhydride at 160 °C for several hours affords ¹⁵N-phthalimide as a white solid after cooling and washing with cold water. d-nb.info This method has been reported to produce ¹⁵N-phthalimide in high yield (91%). d-nb.info

The subsequent conversion to the potassium salt is achieved by reacting the ¹⁵N-phthalimide with potassium hydroxide. isotopeshop.com This acid-base reaction results in the formation of potassium phthalimide-¹⁵N and water.

A similar approach utilizes ¹⁵NH₄OH, which is reacted with phthalic anhydride and then potassium hydroxide to directly yield potassium phthalimide-¹⁵N. isotopeshop.com

Synthesis from ¹⁵N-Urea and Phthalic Anhydride

An alternative and efficient method utilizes ¹⁵N-urea as the source of the labeled nitrogen atom. nih.gov This synthesis involves heating a mixture of phthalic anhydride and ¹⁵N-urea. The reaction can be performed without a solvent by melting the two solids together, as both have relatively low melting points. pierpalab.com The mechanism involves the nucleophilic attack of the urea (B33335) nitrogen on a carbonyl group of the phthalic anhydride. pierpalab.com

One specific procedure describes the reaction of phthalic anhydride with ¹⁵N-urea (99.34% ¹⁵N) in the presence of ortho-xylene at 140 °C. nih.gov A mole ratio of 3:1 for phthalic anhydride to ¹⁵N-urea is used. nih.gov After the reaction, excess phthalic anhydride is reacted with ethanol (B145695), and the resulting diethyl phthalate (B1215562) is removed by filtration, yielding ¹⁵N-labeled phthalimide (B116566) with a high yield of 96% and a purity of 99.5%. nih.gov

The general reaction involves heating the mixture until it melts and then solidifies. pierpalab.com Subsequent workup with water and recrystallization from ethanol can be used to purify the product. pierpalab.com

Optimization of Reaction Conditions for Isotopic Enrichment

Maintaining high isotopic enrichment is crucial in the synthesis of labeled compounds. For the synthesis of potassium phthalimide-¹⁵N, this begins with the use of highly enriched ¹⁵N starting materials, such as ¹⁵N-ammonium salts or ¹⁵N-urea with isotopic purity of 98 atom % ¹⁵N or higher. sigmaaldrich.com

Reaction conditions should be controlled to prevent any potential isotopic dilution. This includes conducting reactions under inert and anhydrous conditions to avoid the introduction of atmospheric nitrogen or unlabeled water that could participate in side reactions.

In the synthesis from ¹⁵N-urea and phthalic anhydride, a study reported achieving a final isotopic abundance of 99.04% for the ¹⁵N-labeled phthalimide when starting with ¹⁵N-urea of 99.34% ¹⁵N purity. nih.gov This indicates minimal isotopic fractionation during the reaction. Purification methods, such as recrystallization, are vital to remove any unlabeled impurities that could affect the final isotopic enrichment of the product.

Table 1: Comparison of Synthetic Routes to ¹⁵N-Phthalimide

| Starting ¹⁵N Source | Co-reactant | Solvent/Conditions | Reported Yield | Isotopic Purity | Reference |

|---|---|---|---|---|---|

| [¹⁵N]Ammonium acetate | Phthalic anhydride | 160 °C, neat | 91% | Not specified | d-nb.info |

| ¹⁵N-Urea | Phthalic anhydride | o-xylene, 140 °C | 96% | 99.04% | nih.gov |

Advanced Preparative Techniques

To improve reaction efficiency and reduce reaction times, advanced techniques such as microwave-assisted synthesis have been explored for the preparation of phthalimide derivatives.

Microwave-Assisted Synthesis of ¹⁵N-Phthalimide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of phthalimides, offering advantages such as shorter reaction times and often higher yields compared to conventional heating methods. researchgate.netniscpr.res.in

For instance, the condensation of phthalic anhydride with amino groups can be efficiently carried out under microwave irradiation. researchgate.net A solvent-free method for the reaction of phthalic anhydride with amino acids using microwave irradiation has been developed, resulting in excellent yields of phthalimide derivatives in a very short time. niscpr.res.in While a specific study on the microwave-assisted synthesis of potassium phthalimide-¹⁵N was not found, the established methods for synthesizing phthalimide derivatives using microwave irradiation suggest its potential applicability. acs.orgmdpi.com This would involve the reaction of phthalic anhydride with a ¹⁵N-labeled amine source under microwave conditions. The rapid and clean nature of microwave-assisted synthesis could be beneficial for the efficient production of ¹⁵N-phthalimide, which can then be converted to the potassium salt. acs.org

Applications of Potassium Phthalimide 15n in Synthetic Organic Chemistry

Role as a Key Nitrogen-15 Source in Gabriel Amine Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines. The use of potassium phthalimide-¹⁵N in this reaction provides a straightforward route to ¹⁵N-labeled primary amines, avoiding the common problem of over-alkylation often encountered with the use of ammonia (B1221849).

Mechanism and Scope of ¹⁵N-Incorporation into Primary Amines

The Gabriel synthesis commences with the nucleophilic substitution of an alkyl halide with the potassium salt of phthalimide (B116566). When potassium phthalimide-¹⁵N is used, the ¹⁵N atom is incorporated into the alkyl halide's structure. This initial step proceeds via an Sₙ2 mechanism. The resulting N-alkylphthalimide-¹⁵N is then cleaved, typically by hydrazinolysis (the Ing-Manske procedure), to release the desired ¹⁵N-labeled primary amine and phthalhydrazide (B32825).

Alkylation: The phthalimide-¹⁵N anion acts as a surrogate for the ¹⁵NH₂⁻ anion and displaces a halide from the alkyl halide to form an N-alkylphthalimide-¹⁵N.

Hydrazinolysis: Subsequent treatment with hydrazine (B178648) cleaves the N-alkylphthalimide-¹⁵N, yielding the primary amine-¹⁵N and the stable phthalhydrazide byproduct.

The scope of this reaction is generally broad for the synthesis of primary amines from primary alkyl halides. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate the Sₙ2 reaction and improve yields. The method is highly effective for the synthesis of a variety of ¹⁵N-labeled primary amines. However, it is generally not suitable for the preparation of amines from secondary alkyl halides due to competing elimination reactions, nor for aryl amines as aryl halides are unreactive towards simple nucleophilic substitution.

Stereochemical Control and Chirality Preservation in ¹⁵N-Labeled Amine Synthesis

A significant advantage of the Gabriel synthesis for preparing chiral ¹⁵N-labeled amines is the high degree of stereochemical control. The key alkylation step proceeds via a classic Sₙ2 reaction mechanism. This mechanism is characterized by a backside attack of the nucleophile—in this case, the phthalimide-¹⁵N anion—on the electrophilic carbon of the alkyl halide.

This backside attack results in a predictable inversion of configuration at the chiral center. Therefore, if a chiral alkyl halide with a specific stereochemistry is used as the starting material, the resulting N-alkylphthalimide-¹⁵N intermediate, and consequently the final ¹⁵N-labeled primary amine, will have the opposite stereochemistry. This stereospecificity allows for the synthesis of enantiomerically pure ¹⁵N-labeled amines, provided that an enantiomerically pure alkyl halide is used. The preservation of chirality is a critical aspect for the synthesis of biologically active molecules and for stereochemical studies.

Improved Procedures for Condensation with Organic Halides

To enhance the efficiency of the condensation reaction between potassium phthalimide-¹⁵N and organic halides, several procedural improvements have been developed. A common challenge in the traditional Gabriel synthesis can be the need for high reaction temperatures, which may not be suitable for heat-sensitive substrates.

The use of a polar aprotic solvent is a key modification to facilitate the reaction. Solvents such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphoramide (B148902) (HMPA) are effective in solvating the potassium cation, thereby increasing the nucleophilicity of the phthalimide-¹⁵N anion. This allows the Sₙ2 reaction to proceed at lower temperatures and often results in higher yields and shorter reaction times. The use of DMF is a widely adopted improvement in the Gabriel synthesis for these reasons.

Synthesis of Nitrogen-15 Labeled Amino Acids and Peptides

Potassium phthalimide-¹⁵N is an invaluable tool for the synthesis of ¹⁵N-labeled amino acids, which are the building blocks of peptides and proteins. These labeled amino acids are extensively used in proteomics, metabolic studies, and for determining the three-dimensional structures of proteins by NMR spectroscopy.

Incorporation into Alpha-Haloacids for Amino Acid Formation

A straightforward application of the Gabriel synthesis in the preparation of ¹⁵N-labeled amino acids involves the use of α-halo esters as the alkylating agent. In this method, the potassium phthalimide-¹⁵N anion reacts with an α-halo ester in an Sₙ2 reaction. The nitrogen-¹⁵ atom displaces the halide from the alpha-carbon of the ester.

The resulting phthalimido-¹⁵N-ester is then subjected to hydrolysis. Typically, acidic hydrolysis is employed, which cleaves both the phthalimide group and the ester group to yield the desired ¹⁵N-labeled α-amino acid. This method provides a reliable route to a variety of ¹⁵N-labeled amino acids.

Application in Mitsunobu Reactions for ¹⁵N-Labeled Amino Acid Esters

A more recent and facile method for the synthesis of ¹⁵N-labeled amino acids utilizes the Mitsunobu reaction. This approach employs ¹⁵N-labeled phthalimide as the key nitrogen source, which is coupled with α-hydroxy acid derivatives. The Mitsunobu reaction allows for the conversion of the hydroxyl group of the α-hydroxy acid into an amino group with inversion of configuration.

The reaction is typically carried out using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is advantageous due to its mild reaction conditions and high yields. A variety of ¹⁵N-labeled amino acid esters can be synthesized using this protocol.

Below is a table summarizing the synthesis of various ¹⁵N-labeled phthalimide-protected amino acid esters via the Mitsunobu reaction, demonstrating the versatility and efficiency of this method.

| α-Hydroxy Ester Substrate | Product | Yield (%) |

| Methyl 2-hydroxyacetate | Methyl 2-(1,3-dioxoisoindolin-2-¹⁵N-yl)acetate | 69 |

| Methyl (S)-2-hydroxypropanoate | Methyl (S)-2-(1,3-dioxoisoindolin-2-¹⁵N-yl)propanoate | 88 |

| Benzyl (R)-2-hydroxy-3-phenylpropanoate | Benzyl (R)-2-(1,3-dioxoisoindolin-2-¹⁵N-yl)-3-phenylpropanoate | 95 |

| Benzyl 2-hydroxy-2-phenylacetate | Benzyl 2-(1,3-dioxoisoindolin-2-¹⁵N-yl)-2-phenylacetate | 73 |

| Methyl 2-hydroxy-4-(methylthio)butanoate | Methyl 2-(1,3-dioxoisoindolin-2-¹⁵N-yl)-4-(methylthio)butanoate | 32 |

| tert-Butyl (S)-2-hydroxy-3,3-dimethylbutanoate | tert-Butyl (S)-2-(1,3-dioxoisoindolin-2-¹⁵N-yl)-3,3-dimethylbutanoate | 63 |

| Benzyl (S)-2-hydroxy-4-methylpentanoate | Benzyl (S)-2-(1,3-dioxoisoindolin-2-¹⁵N-yl)-4-methylpentanoate | 95 |

Synthesis of Specific ¹⁵N-Labeled Amino Acid Derivatives (e.g., Glycine-¹⁵N, 6-Amino-6-deoxy-D-galactose-¹⁵N)

The synthesis of ¹⁵N-labeled amino acids is essential for their use in a broad spectrum of research fields, including biology and chemistry. Potassium phthalimide-¹⁵N provides an efficient and reliable route to these vital compounds.

One of the classic methods for preparing primary amines, the Gabriel synthesis, can be adapted for isotopic labeling. While methods like the amination of α-haloacids using labeled aqueous ammonia exist, the Gabriel pathway using potassium phthalimide offers high yields, often around 85% for glycine (B1666218), and allows for easy purification. A developed synthetic method for ¹⁵N-labeled amino acid hydrochlorides uses a cost-effective ¹⁵N-ammonium salt as the nitrogen source to first prepare ¹⁵N-labeled phthalimide. This key intermediate is then coupled with hydroxy acid derivatives under Mitsunobu conditions to produce the desired ¹⁵N-labeled amino acids.

This methodology can be applied to various targets:

Glycine-¹⁵N: By reacting potassium phthalimide-¹⁵N with an ethyl haloacetate, followed by hydrolysis, ¹⁵N-labeled glycine can be synthesized efficiently.

6-Amino-6-deoxy-D-galactose-¹⁵N: This amino sugar can be prepared by first introducing a suitable leaving group (e.g., tosylate or halide) at the C-6 position of a protected galactose derivative. Subsequent reaction with potassium phthalimide-¹⁵N via an SN2 reaction, followed by deprotection, yields the desired ¹⁵N-labeled amino sugar. This general approach provides an effective route to isotopically labeled amino sugars for glycosylation studies and biological research.

Preparation of Diverse Nitrogen-15 Labeled Heterocyclic Compounds

Potassium phthalimide-¹⁵N is instrumental in the synthesis of various ¹⁵N-labeled heterocyclic compounds, which are foundational components of nucleic acids, alkaloids, and numerous pharmaceuticals.

Synthesis of ¹⁵N-Labeled Purine Derivatives (e.g., Guanosine-¹⁵N)

An efficient method for the synthesis of [2-¹⁵N]guanosine and its 2'-deoxy derivatives has been established using potassium [¹⁵N]phthalimide. The process involves a nucleophilic substitution reaction with a 6-chloro-2-fluoro-9-β-D-ribofuranosyl-9H-purine derivative. This reaction is typically carried out in dimethylformamide (DMF) at 40°C for 9 hours. Following the substitution, a hydrolysis step removes the phthaloyl protecting group to afford the [2-¹⁵N]guanosine derivative. A similar procedure is effective for producing the corresponding 2'-deoxy derivative. Research has shown that this pathway can produce key intermediates in good yields.

Table 1: Synthesis of ¹⁵N-Guanosine Intermediates

| Starting Material | Reagent | Product | Yield |

| 2',3',5'-tri-O-acetyl-2-fluoro-O⁶-[2-(methylthio)ethyl]inosine | Potassium [¹⁵N]phthalimide | N²-phthaloyl [2-¹⁵N]guanosine derivative | 62% |

| 6-chloro-2-fluoro-9-(β-D-ribofuranosyl)-9H-purine derivative | Potassium [¹⁵N]phthalimide | 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-[¹⁵N]phthalimido-9H-purine | 64% |

Incorporation into Pyrrole-Imidazole Alkaloids (e.g., 7-¹⁵N-Oroidin)

The biosynthesis of complex pyrrole-imidazole alkaloids, many of which are derived from the precursor oroidin, is a subject of intense study. To probe these biosynthetic pathways, isotopically labeled precursors are required. A concise synthesis of 7-¹⁵N-Oroidin has been developed that strategically introduces the ¹⁵N label late in the synthetic sequence, which is advantageous for cost-effectiveness. This strategy employs a Gabriel synthesis, utilizing the potassium salt of ¹⁵N-phthalimide to introduce the labeled nitrogen atom. This labeled precursor is invaluable for feeding experiments with live sponges to elucidate the pathways leading to more complex alkaloids.

Formation of Pyrrolo[2,3-d]pyrimidine Ring Systems with Specific ¹⁵N-Labeling Patterns

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a critical scaffold in many natural products and synthetic drugs, including anticancer, antiviral, and antibacterial agents. The synthesis of specifically ¹⁵N-labeled versions of this ring system is crucial for studying their mechanism of action and metabolic fate.

While various methods exist for constructing the pyrrolo[2,3-d]pyrimidine skeleton, the introduction of a ¹⁵N-labeled amino group is a key step for specific labeling patterns. The Gabriel synthesis, using potassium phthalimide-¹⁵N, represents a classic and highly effective method for converting alkyl halides into primary amines. This approach can be applied to synthesize ¹⁵N-labeled aminopyrimidine precursors, which can then be cyclized to form the desired ¹⁵N-labeled pyrrolo[2,3-d]pyrimidine ring system. The phthalimide acts as a surrogate for a ¹⁵N-labeled ammonia anion (¹⁵NH₂⁻), preventing the over-alkylation that can occur with ammonia itself.

Amination of Polypyridine N-Oxides with ¹⁵N-Labeling

A simple and efficient method for the chemo-selective ortho-amination of polypyridyl mono- and di-N-oxides has been developed, which can be readily adapted for ¹⁵N-labeling. The reaction employs potassium phthalimide in combination with tosyl chloride, followed by hydrolysis with hydrazine hydrate. By using potassium phthalimide-¹⁵N, this method allows for the direct introduction of a ¹⁵N-labeled amino group onto the pyridine (B92270) ring. The reaction is noted for its good to excellent yields and is both scalable and reproducible, making it a valuable tool for synthesizing ¹⁵N-labeled polypyridine ligands for use in coordination chemistry and catalysis research.

General Nitrogen-15 Isotopic Enrichment in Organic Molecules

Potassium phthalimide-¹⁵N stands out as a versatile and highly effective reagent for the general isotopic enrichment of organic molecules with nitrogen-15. Its primary role is to serve as a stable, easy-to-handle source of a ¹⁵N-labeled primary amino group, which can be incorporated into a vast range of substrates through well-established synthetic protocols like the Gabriel synthesis and other nucleophilic substitution reactions.

The applications detailed above, from the synthesis of fundamental building blocks like amino acids to complex heterocyclic structures such as purines and alkaloids, highlight the broad utility of this reagent. The ability to introduce a specific ¹⁵N-label into a target molecule with high precision and often in high yield is critical for advanced biochemical and pharmacological research. This isotopic enrichment enables detailed investigation of metabolic pathways, drug mechanisms, and the structures of biomolecules using techniques like NMR spectroscopy and mass spectrometry.

Methodologies for Introducing ¹⁵N via Phthalimide Intermediates

The introduction of a ¹⁵N atom into organic molecules via ¹⁵N-phthalimide intermediates is primarily accomplished through well-established synthetic protocols, most notably the Gabriel synthesis and the Mitsunobu reaction. These methods leverage the nucleophilicity of the phthalimide anion to form carbon-nitrogen bonds.

The Gabriel synthesis is a robust method for preparing primary amines. fiveable.memasterorganicchemistry.com In this process, potassium phthalimide-¹⁵N acts as a surrogate for the ¹⁵N-ammonia anion. It undergoes a nucleophilic substitution (Sₙ2) reaction with an alkyl halide. fiveable.memasterorganicchemistry.com The phthalimide group serves as an effective protecting group, preventing the over-alkylation that often plagues the reaction of alkyl halides with ammonia. fiveable.memasterorganicchemistry.com Subsequent cleavage of the resulting N-alkylphthalimide, typically with hydrazine, liberates the desired ¹⁵N-labeled primary amine. masterorganicchemistry.com

The Mitsunobu reaction provides an alternative pathway, particularly for the conversion of alcohols to amines. exlibrisgroup.combsb-muenchen.de This reaction allows for the N-alkylation of ¹⁵N-phthalimide with a variety of primary and secondary alcohols under mild conditions. organic-chemistry.org In this approach, ¹⁵N-phthalimide, an alcohol, and a phosphine (B1218219) (like triphenylphosphine) are activated by an azodicarboxylate (such as diethyl azodicarboxylate), leading to the formation of the N-substituted ¹⁵N-phthalimide intermediate. exlibrisgroup.combsb-muenchen.de This methodology has been effectively employed in the synthesis of ¹⁵N-labeled amino acids from hydroxy acid derivatives. exlibrisgroup.combsb-muenchen.de

| Methodology | Key Reagents | Substrate Class | Description |

|---|---|---|---|

| Gabriel Synthesis | Potassium phthalimide-¹⁵N, Alkyl Halide | Alkyl Halides | A nucleophilic substitution reaction where the phthalimide anion displaces a halide to form an N-alkylphthalimide, which is later cleaved to yield a primary amine. fiveable.memasterorganicchemistry.com |

| Mitsunobu Reaction | ¹⁵N-Phthalimide, Alcohol, Triphenylphosphine, Diethyl azodicarboxylate | Alcohols | Couples ¹⁵N-phthalimide with alcohols to form the corresponding N-substituted phthalimide, providing an efficient route to ¹⁵N-labeled amines from hydroxy-containing compounds. exlibrisgroup.combsb-muenchen.deorganic-chemistry.org |

Synthetic Pathways for Polyamine Derivatives with ¹⁵N Labels

Potassium phthalimide-¹⁵N is an essential precursor for the synthesis of isotopically labeled polyamine derivatives, which are important in biological and metabolic studies. An example is the synthesis of [¹⁵N]-cholamine, a compound used as a tag for NMR- and MS-based profiling of metabolites containing carboxylic acids. nih.gov

| Step | Reactants | Product | Significance |

|---|---|---|---|

| 1 | [¹⁵N]-Phthalimide potassium salt, (2-bromoethyl)trimethylammonium bromide | N-(2-(trimethylammonio)ethyl)phthalimide-¹⁵N bromide | Introduction of the ¹⁵N-phthalimido group onto the cholamine backbone. nih.gov |

| 2 | Intermediate from Step 1, Hydrazine or Acid/Base | [¹⁵N]-Cholamine | Deprotection to release the free ¹⁵N-labeled primary amine. nih.gov |

Precursor for ¹⁵N-Labeled Polymers (e.g., Nylon 11)

The application of potassium phthalimide-¹⁵N extends to materials science, where it is used as a precursor for synthesizing ¹⁵N-labeled polymers. Isotopic enrichment of polymers is critical for detailed morphological and structural analysis using techniques like solid-state NMR spectroscopy. dtic.mil

A notable example is the synthesis of ¹⁵N-labeled Nylon 11 (polyundecanamide). dtic.mil This polymer is produced using ¹⁵N-labeled phthalimide in a Gabriel synthesis. The synthesis starts with the reaction of the phthalimide with 11-bromoundecanoic acid. dtic.mil This step introduces the ¹⁵N label at the amine terminus of the monomer precursor. Following the Gabriel synthesis, the resulting ¹⁵N-labeled 11-aminoundecanoic acid is polymerized to yield Nylon 11 with a ¹⁵N-enriched amide nitrogen. dtic.mil

The ¹⁵N labeling allows for advanced characterization of the polymer's structure. Solid-state ¹⁵N CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR spectroscopy can then be used to differentiate between various crystal forms (e.g., α- and δ-crystal forms) and to study molecular motion within the crystalline and amorphous regions of the polymer. dtic.mil

| Reactant 1 | Reactant 2 | Key Intermediate | Final Labeled Polymer | Analytical Application |

|---|---|---|---|---|

| Potassium phthalimide-¹⁵N | 11-bromoundecanoic acid | 11-(¹⁵N-Phthalimido)undecanoic acid | Nylon 11-¹⁵N | Solid-State ¹⁵N NMR for structural and dynamic studies. dtic.mil |

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing Potassium Phthalimide 15n

Isotope Tracing and Labeling Studies in Organic Reactions

The primary application of potassium phthalimide-¹⁵N in mechanistic studies lies in its use as a source of labeled nitrogen for isotope tracing. By introducing a ¹⁵N-labeled nitrogen atom into a reactant, chemists can follow its journey to the final product, confirming bond formations and cleavages and elucidating the sequence of events in a reaction mechanism.

Elucidation of Amination Reaction Mechanisms

Potassium phthalimide (B116566) is a key reagent in the Gabriel synthesis, a classic and reliable method for the preparation of primary amines. The use of potassium phthalimide-¹⁵N has been instrumental in confirming the nucleophilic substitution mechanism of this reaction.

In the Gabriel synthesis, the phthalimide anion acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an N-alkylphthalimide intermediate. Subsequent hydrolysis or hydrazinolysis of this intermediate releases the primary amine. By using ¹⁵N-labeled potassium phthalimide, researchers can unequivocally demonstrate that the nitrogen atom in the resulting primary amine originates from the phthalimide. This is confirmed by spectroscopic analysis, such as ¹⁵N NMR or mass spectrometry, of the final product.

The general steps of the Gabriel synthesis and the role of ¹⁵N labeling are outlined below:

| Step | Description | Role of Potassium Phthalimide-¹⁵N |

| 1. Deprotonation | Phthalimide is deprotonated by a base, such as potassium hydroxide (B78521), to form the potassium phthalimide salt. | In this case, ¹⁵N-labeled phthalimide is used as the starting material. |

| 2. Nucleophilic Attack | The ¹⁵N-labeled phthalimide anion acts as a nucleophile and attacks an alkyl halide. | The ¹⁵N atom forms a new carbon-nitrogen bond. |

| 3. Formation of N-Alkylphthalimide | An N-alkylphthalimide intermediate is formed, containing the ¹⁵N label. | The ¹⁵N atom is now part of a stable intermediate. |

| 4. Liberation of the Primary Amine | The N-alkylphthalimide is cleaved, typically by acidic hydrolysis or reaction with hydrazine (B178648), to release the primary amine. | The resulting primary amine is ¹⁵N-labeled, confirming its origin. |

This isotopic labeling approach provides definitive evidence for the proposed reaction pathway, solidifying our understanding of this important amination reaction.

Confirmation of Reaction Pathways (e.g., Zincke Reaction Mechanism)

The Zincke reaction, which involves the transformation of a pyridine (B92270) into a pyridinium (B92312) salt, is another area where ¹⁵N labeling can be a powerful mechanistic tool. The reaction proceeds through a series of steps including nucleophilic addition, ring-opening, and ring-closure, often referred to as an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.

By employing a ¹⁵N-labeled primary amine, which can be synthesized via the Gabriel synthesis using potassium phthalimide-¹⁵N, researchers can trace the path of the nitrogen atom throughout the Zincke reaction. This allows for the verification of the proposed intermediates and the ultimate confirmation of the ANRORC pathway. The ¹⁵N label would be incorporated into the final pyridinium salt, and its position can be determined using spectroscopic methods. This provides direct evidence for the involvement of the primary amine's nitrogen in the ring-closing step of the mechanism.

Understanding Intramolecular Rearrangements and Cyclizations

Isotope labeling with ¹⁵N is also a powerful technique for studying intramolecular reactions where nitrogen atoms are involved in bond migrations or the formation of new rings.

Confirmation of Heterocycle Ring Closure Processes

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of organic and medicinal chemistry. Elucidating the mechanisms by which these rings are formed is crucial for the development of new synthetic methodologies. The use of ¹⁵N-labeled precursors, which can be derived from potassium phthalimide-¹⁵N, provides an unambiguous method to confirm proposed cyclization pathways.

For instance, in the synthesis of a nitrogen heterocycle where a primary amine is a key building block, using a ¹⁵N-labeled amine allows for the precise determination of the nitrogen's final position in the ring. This is particularly valuable in cases where multiple cyclization pathways are plausible. By analyzing the final heterocyclic product using techniques such as ¹⁵N NMR spectroscopy, the connectivity of the labeled nitrogen atom can be established, thereby confirming the operative ring closure mechanism. This approach is broadly applicable to a wide range of heterocyclic syntheses and provides a level of mechanistic detail that is often difficult to obtain through other methods.

Studies on Nucleophilic Reactivity and Solvation Effects of Phthalimide Anions

The nucleophilic character of the phthalimide anion is central to its utility in organic synthesis. The reactivity of this anion can be influenced by various factors, including the solvent environment. Isotopic labeling with ¹⁵N can provide subtle but important insights into these phenomena.

Studies have investigated the nucleophilic reactivity and solvation patterns of the phthalimide anion in different solvent mixtures. While these studies may not always employ the ¹⁵N-labeled version, the principles are directly applicable. The rate of nucleophilic attack by the phthalimide anion is dependent on the degree of solvation. In protic solvents, hydrogen bonding to the nitrogen and oxygen atoms of the anion can decrease its nucleophilicity. Conversely, in aprotic polar solvents, the anion is less solvated and therefore more reactive.

Advanced Analytical and Spectroscopic Characterization Employing Potassium Phthalimide 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹⁵N-Labeled Systems

¹⁵N-labeling is a cornerstone technique for enhancing NMR studies of nitrogen-containing compounds. Due to the low natural abundance (0.365%) and low gyromagnetic ratio of the ¹⁵N nucleus, experiments on unlabeled samples suffer from poor sensitivity. Incorporating a high abundance of ¹⁵N, as in potassium phthalimide-¹⁵N (typically 98 atom % ¹⁵N), dramatically increases signal intensity, making a range of advanced NMR experiments feasible and highly informative. sigmaaldrich.com

Direct detection ¹⁵N NMR spectroscopy provides unambiguous information about the electronic environment of nitrogen atoms within a molecule. The chemical shift of the ¹⁵N nucleus is highly sensitive to factors such as hybridization, oxidation state, and local geometry, spanning a range of over 900 ppm.

For potassium phthalimide-¹⁵N, the nitrogen atom exists as part of an imide functional group. The ¹⁵N chemical shift for imides typically falls within a characteristic range, which aids in structural confirmation. Isotopic labeling is crucial, as it allows for the clear identification of the nitrogen signal, distinguishing it from noise and other potential signals in complex mixtures. The use of ¹⁵N-labeled phthalimide (B116566) has also been explored as an internal standard for calibrating ¹⁵N chemical shifts in NMR measurements, although its solubility can be a limiting factor. The potassium salt form generally offers improved solubility in aqueous solutions compared to the neutral phthalimide.

Table 1: Typical ¹⁵N NMR Chemical Shift Ranges for Selected Nitrogen Functional Groups

| Functional Group | Chemical Shift Range (ppm, relative to CH₃NO₂) |

| Amines (aliphatic) | -380 to -320 |

| Amides | -280 to -240 |

| Imides | -220 to -210 |

| Pyrroles | -240 to -140 |

| Pyridines | -140 to +20 |

| Nitriles | -140 to -120 |

| Nitro | -20 to +20 |

Note: Ranges are approximate and can be influenced by solvent, substitution, and other structural features.

Spin-spin coupling constants (J-couplings) between ¹⁵N and other NMR-active nuclei, such as ¹H and ¹³C, are invaluable for detailed structural analysis. These couplings, observed in high-resolution spectra of ¹⁵N-labeled compounds, provide through-bond connectivity information and insights into molecular conformation.

¹J(¹⁵N,¹H): The one-bond coupling between nitrogen and a directly attached proton is sensitive to the hybridization of the nitrogen atom. In ¹⁵N-labeled systems, this coupling can be used to confirm N-H bonds and study hydrogen bonding interactions.

nJ(¹⁵N,¹H): Two- and three-bond couplings provide information about the connectivity and dihedral angles between the coupled nuclei, which is crucial for stereochemical assignments.

¹J(¹⁵N,¹³C): One-bond carbon-nitrogen couplings are related to the hybridization of the N-C bond and can be used to establish direct connectivity. For instance, analysis of ¹³C-¹⁵N coupling constants is a powerful method for determining the pathways of heterocyclization reactions. biorxiv.org

The analysis of these coupling constants in ¹⁵N-labeled heterocycles has proven to be an effective tool for studying structural aspects and chemical transformation pathways, such as rearrangements and tautomerism. biorxiv.orgnih.gov

Table 2: Representative ¹⁵N-¹³C Coupling Constants and Their Structural Implications

| Coupling Type | Typical Value (Hz) | Structural Information |

| ¹J(¹⁵N,¹³C) | 1-20 | Direct N-C bond connectivity, hybridization |

| ²J(¹⁵N,¹³C) | 1-15 | N-X-C connectivity, conformation |

| ³J(¹⁵N,¹³C) | 0-10 | N-X-Y-C connectivity, dihedral angles (Karplus relationship) |

Two-dimensional (2D) NMR experiments are essential for overcoming the inherent low sensitivity of the ¹⁵N nucleus and for resolving complex spectra. By correlating the ¹⁵N nucleus with more sensitive nuclei like ¹H, these techniques indirectly detect the ¹⁵N chemical shift, leading to a significant enhancement in signal-to-noise ratio.

Commonly used techniques include:

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of ¹⁵N nuclei with those of directly attached protons. It is one of the most sensitive methods for observing ¹⁵N signals and is widely used in protein NMR and for studying any molecule with N-H groups.

¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between ¹⁵N and ¹H nuclei over two or three bonds. chemguide.co.uk It is extremely powerful for establishing long-range connectivity and piecing together the molecular framework, especially for non-protonated nitrogen atoms like the one in potassium phthalimide. For phthalimide-¹⁵N, an HMBC spectrum would show correlations between the ¹⁵N nucleus and the protons on the aromatic ring, confirming the structure.

These 2D methods provide a significant advantage over 1D techniques by spreading signals across two frequency dimensions, which greatly improves resolution and allows for the unambiguous assignment of resonances even in complex molecules. isotope.com

The ¹⁵N chemical shift is exceptionally sensitive to changes in the electronic environment of the nitrogen atom, making it an excellent probe for protonation events. When a nitrogen atom is protonated, its chemical shift can change by up to 100 ppm or more, providing clear evidence of the protonation site. bohrium.com

Studies have shown that protonation can lead to either an upfield (shielding) or downfield (deshielding) shift depending on the nature of the nitrogen lone pair. bohrium.com For example, in pyridine-type compounds, protonation of the sp²-hybridized nitrogen lone pair results in a significant shielding effect. bohrium.comwikipedia.org By monitoring the ¹⁵N chemical shift of a labeled compound like potassium phthalimide-¹⁵N as a function of pH, researchers can determine the pKa of the nitrogen site and conclusively identify the site of protonation in polyfunctional molecules. wikipedia.org

Solid-state ¹⁵N NMR spectroscopy is a powerful technique for studying the structure and dynamics of materials in the solid phase. Using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), high-resolution spectra of ¹⁵N-labeled solids can be obtained, providing information that is complementary to X-ray diffraction.

Different crystal forms (polymorphs) of a compound will generally exhibit distinct ¹⁵N chemical shifts due to differences in their local molecular environments and intermolecular interactions, such as hydrogen bonding. This allows solid-state ¹⁵N NMR to clearly differentiate between various crystalline and amorphous phases. For example, studies on ¹⁵N-labeled Nylon 11 have demonstrated that CP/MAS NMR can distinguish between its stable α-crystal form and its metastable γ- and δ'-forms based on their unique ¹⁵N chemical shifts. alfa-chemistry.com Furthermore, by conducting experiments at variable temperatures, ¹⁵N NMR can be used to monitor phase transitions in real-time, such as the transformation of the α-crystal form of Nylon 11 to the pseudohexagonal δ'-form above 95°C. alfa-chemistry.com

Mass Spectrometry (MS) in Conjunction with ¹⁵N-Labeling

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. The use of stable isotopes like ¹⁵N provides a clear and distinct mass shift that is easily detectable. wikipedia.org Potassium phthalimide-¹⁵N has a molecular weight that is one unit higher than its unlabeled counterpart, a difference that is readily resolved by modern mass spectrometers. sigmaaldrich.comisotope.com

This isotopic labeling is invaluable for several reasons:

Tracer Studies: ¹⁵N-labeled compounds are used as tracers to follow the metabolic fate of molecules in biological systems. By introducing a labeled compound, researchers can track its incorporation into various biomolecules and elucidate metabolic pathways. alfa-chemistry.comfrontiersin.org

Quantitative Analysis: A ¹⁵N-labeled compound can serve as an ideal internal standard for quantitative MS. By adding a known amount of the labeled standard to a sample, the corresponding unlabeled analyte can be accurately quantified by comparing the signal intensities of the two isotopic forms. nih.govnih.gov This isotope dilution mass spectrometry (IDMS) approach corrects for variations in sample preparation and instrument response.

Reaction Mechanism Elucidation: By using ¹⁵N-labeled reactants like potassium phthalimide-¹⁵N, the fate of the nitrogen atom in a chemical reaction can be tracked. Analyzing the mass of the products reveals whether the nitrogen has been incorporated, transferred, or eliminated, providing crucial evidence for proposed reaction mechanisms.

Fragmentation Analysis: In tandem MS (MS/MS), ions are fragmented to produce a characteristic pattern that aids in structural identification. For a ¹⁵N-labeled compound, any fragment containing the nitrogen atom will exhibit a +1 mass shift compared to the unlabeled compound. This helps in assigning the structure of fragment ions. Studies on the fragmentation of related phthalate (B1215562) structures show characteristic ions at m/z 121 (deprotonated benzoate) and m/z 147 (deprotonated o-phthalic anhydride). nih.govacs.org For phthalimide, these nitrogen-free fragments would remain at the same m/z, while any nitrogen-containing fragments would be shifted, confirming the fragmentation pathway.

Quantitative Analysis of Compounds in Complex Mixtures

The strategy of isotope-coded derivatization (ICD) is a robust method for precise quantification in mass spectrometry (MS)-based analyses, such as metabolomics. nih.gov This approach utilizes a pair of chemically identical derivatizing reagents, one with the natural abundance of isotopes (e.g., 14N) and the other enriched with a stable heavy isotope (e.g., 15N). Reagents derived from Potassium phthalimide-15N are ideal for this purpose.

In a typical workflow, the target sample is derivatized with the natural abundance reagent, while a standard mixture is derivatized with the 15N-labeled reagent. The two are then mixed and analyzed together by LC-MS. Since the light and heavy-labeled derivatives are chemically identical, they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer. However, they are distinguishable by their mass difference. By comparing the peak intensities of the analyte-derivative pair, precise quantification can be achieved, as the isotopically labeled standard corrects for variations during sample preparation and analysis. nih.gov

This method significantly improves analytical precision, which is critical when profiling hundreds of analytes simultaneously in complex matrices. nih.gov The use of derivatizing agents that introduce a permanent charge, such as 15N-cholamine, can further boost MS sensitivity by factors of up to 3,000 for certain classes of compounds, like carboxylic acids. nih.gov

Metabolite Profiling using 15N-Labeled Tags

15N-labeled tags synthesized from this compound are highly effective for chemoselective metabolite profiling, particularly for compounds containing specific functional groups like carboxyls. nih.gov By tagging these metabolites, their detection and identification in complex biofluids like urine and serum can be dramatically improved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov

One such tag, 15N-ethanolamine, is used to selectively label carboxyl-containing metabolites. nih.gov Subsequent analysis using two-dimensional heteronuclear single quantum coherence (1H-15N HSQC) NMR spectroscopy results in a well-resolved spectrum where each tagged metabolite gives a unique signal. nih.gov This technique allows for the detection of over 150 metabolites, with detection limits as low as 8 μM. nih.gov The large chemical shift dispersion of the 15N nucleus is key to this high resolution, spreading out signals that would otherwise overlap in a standard one-dimensional 1H NMR spectrum. nih.gov

The following table details a selection of metabolites identified in human urine after derivatization with a 15N-labeled tag and analysis by 2D NMR.

| Metabolite Number | Metabolite Name |

|---|---|

| 1 | Aconitic acid |

| 2 | Adipic acid |

| 3 | Alanine |

| 5 | Arginine |

| 6 | Asparagine |

| 7 | Aspartic acid |

| 9 | Citric acid |

| 12 | Formic acid |

| 15 | Glutamic acid |

| 18 | Glycolic acid |

| 19 | Hippuric acid |

| 24 | Isocitric acid |

| 28 | Lactic acid |

| 33 | Malonic acid |

| 39 | Propionic acid |

| 40 | Pyroglutamic acid |

| 43 | Succinic acid |

| 45 | Threonine |

| 46 | Tryptophan |

Integrated Spectroscopic Approaches for Comprehensive Molecular Analysis

The true power of 15N-isotope tags derived from this compound is realized when they are designed to be "smart tags," enabling enhanced analysis by multiple, complementary spectroscopic platforms. This integrated approach allows for a more comprehensive and confident characterization of complex molecular mixtures.

Synergistic Application of NMR and MS with 15N-Isotope Tags (e.g., 15N-Cholamine)

A significant challenge in metabolomics has been the difficulty in correlating data between NMR and MS, as the two techniques have different strengths and sensitivities for various metabolites. nih.govnih.gov "Smart" isotope tags like 15N-cholamine are designed to overcome this bottleneck. nih.gov 15N-cholamine possesses two key features: an NMR-sensitive 15N isotope and a permanent positive charge for high MS sensitivity. nih.govacs.org

This dual-functionality allows the same tagged metabolites to be detected effectively by both analytical methods. nih.gov For NMR, the 15N label enables high-resolution detection of tagged compounds using 2D correlation experiments. For MS, the permanent positive charge on the cholamine tag ensures efficient ionization in positive-ion mode ESI-MS, leading to significant sensitivity enhancements. nih.gov This synergistic approach facilitates the direct comparison of NMR and MS datasets, leveraging the combined strengths of both platforms for more robust biomarker discovery and metabolite identification. nih.govnih.gov

The table below summarizes the synergistic benefits of using a smart tag like 15N-Cholamine for integrated NMR and MS analysis.

| Analytical Platform | Advantage Conferred by 15N-Cholamine Tag | Mechanism of Enhancement |

|---|---|---|

| NMR Spectroscopy | High resolution and sensitivity | The 15N isotope provides a large chemical shift dispersion, resolving signal overlap in 2D 1H-15N HSQC experiments. nih.govnih.gov |

| Mass Spectrometry | Greatly enhanced sensitivity (up to 3000x) | The permanent positive charge on the cholamine moiety ensures high ionization efficiency in positive-ion mode ESI-MS. nih.gov |

| Integrated Analysis | Facilitates data correlation and comprehensive analysis | Allows for the effective detection of the same derivatized metabolites by both complementary techniques, bridging the gap between NMR and MS data. nih.govnih.gov |

Emerging Research Directions and Advanced Applications of Potassium Phthalimide 15n

Design and Synthesis of Novel ¹⁵N-Isotope Tags for Chemo-Selective Detection

The precise and sensitive detection of molecules in complex mixtures is a cornerstone of modern chemical and biological research. Potassium phthalimide-¹⁵N serves as a crucial starting material in the design and synthesis of novel ¹⁵N-isotope tags, which facilitate chemo-selective detection in various analytical platforms.

Development of "Smart Isotope Tags" for Combined NMR and MS Detection

A significant advancement in molecular detection is the development of "smart isotope tags" that enable analysis by both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). One such tag, ¹⁵N-cholamine, is synthesized from potassium phthalimide-¹⁵N. This "smart tag" possesses a ¹⁵N-labeled core, which is NMR-active, and a permanent positive charge, which enhances its sensitivity in MS.

The synthesis involves the reaction of potassium ¹⁵N-phthalimide with (2-bromoethyl)trimethylammonium bromide, followed by hydrolysis to yield ¹⁵N-cholamine. This tag can then be used to label metabolites containing carboxylic acid groups, a common functional group in biological systems. The dual-functionality of the tag allows for the comprehensive analysis of complex biological samples, such as human serum and urine, by leveraging the complementary strengths of both NMR and MS detection methods .

Exploration in Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. Potassium phthalimide-¹⁵N has found a unique application in this field through the concept of nitrogen isotopic chirality.

Use in Asymmetric Autocatalysis with Nitrogen Isotopic Chirality

Researchers have demonstrated that the subtle difference in atomic mass between ¹⁴N and the ¹⁵N isotope can be harnessed to induce chirality in a chemical reaction. This has been exemplified in asymmetric autocatalysis, a reaction where the chiral product acts as a catalyst for its own formation.

In a notable study, a chiral diamine was synthesized in a stepwise manner using both ¹⁵N-substituted and non-substituted phthalimide (B116566). This created a molecule that was chiral solely due to the presence of a ¹⁵N isotope at a specific nitrogen atom. This isotopically chiral diamine was then successfully used as a chiral initiator in the asymmetric autocatalytic addition of diisopropylzinc (B128070) to pyrimidine-5-carbaldehyde. The resulting pyrimidyl alkanol was obtained with high enantiomeric excess, demonstrating for the first time that the chirality arising from a nitrogen isotope difference can effectively control the stereochemical outcome of a reaction.

Table 1: Asymmetric Autocatalysis Initiated by Nitrogen Isotope Chirality

| Chiral Initiator | Product Enantiomer | Enantiomeric Excess (ee) |

| ¹⁵N-diamine | (S)-pyrimidyl alkanol | High |

| ¹⁵N-diamine | (R)-pyrimidyl alkanol | High |

This table illustrates the principle that the isotopic chirality of the diamine initiator, derived from ¹⁵N-phthalimide, dictates the chirality of the final product in the asymmetric autocatalytic reaction.

Investigation of Biological Processes beyond Metabolism via Precursor Labeling

The ability to trace the fate of atoms and molecules through complex biological pathways is a powerful tool for understanding life at the molecular level. Potassium phthalimide-¹⁵N serves as a versatile precursor for the synthesis of ¹⁵N-labeled biomolecules, enabling detailed investigations into biosynthetic pathways and proteomics.

Biosynthetic Pathway Studies for Complex Natural Products

Understanding the biosynthetic pathways of complex natural products is essential for their sustainable production and for engineering novel bioactive compounds. Isotope labeling is a key technique in these studies, allowing researchers to follow the incorporation of labeled precursors into the final natural product.

Potassium phthalimide-¹⁵N can be used to synthesize ¹⁵N-labeled amino acids, which are fundamental building blocks in the biosynthesis of a vast array of natural products, including alkaloids and non-ribosomal peptides. By feeding organisms with these ¹⁵N-labeled precursors and analyzing the resulting natural products by NMR and MS, the specific incorporation of nitrogen atoms can be mapped, providing crucial insights into the intricate enzymatic reactions that constitute the biosynthetic pathway.

Applications in Proteomics Research via Precursor Labeling

Proteomics, the large-scale study of proteins, relies heavily on quantitative techniques to compare protein expression levels between different biological samples. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful method in quantitative proteomics.

A facile synthetic method has been developed to produce ¹⁵N-labeled amino acids using ¹⁵N-labeled phthalimide, derived from potassium phthalimide-¹⁵N, as a key intermediate exlibrisgroup.com. These ¹⁵N-labeled amino acids can then be incorporated into the entire proteome of cells or organisms. When a "heavy" ¹⁵N-labeled proteome is mixed with a "light" ¹⁴N-unlabeled proteome, the relative abundance of each protein can be accurately quantified by mass spectrometry. This approach, facilitated by the availability of ¹⁵N-labeled amino acids synthesized from potassium phthalimide-¹⁵N, enables researchers to study dynamic changes in protein expression in response to various stimuli or in different disease states.

Research on Potassium Phthalimide-¹⁵N in Environmental Nitrogen Cycling Studies Remains Undocumented

Despite the commercial availability of Potassium Phthalimide-¹⁵N as a stable isotope-labeled compound, a comprehensive review of scientific literature reveals a significant gap in its application for environmental nitrogen cycling studies. While ¹⁵N-labeled compounds are pivotal for tracing nitrogen pathways in ecosystems, there is no readily available research detailing the use of Potassium Phthalimide-¹⁵N for this specific purpose.

Stable isotopes of nitrogen, particularly ¹⁵N, are indispensable tools for scientists seeking to understand the intricate processes of the nitrogen cycle. By introducing a compound enriched with ¹⁵N into an environmental system, researchers can track its movement and transformation, shedding light on critical processes such as nitrogen fixation, nitrification, denitrification, and assimilation by organisms. A wide array of ¹⁵N-labeled compounds, including ammonium, nitrate, and urea (B33335), have been extensively used in such studies to quantify nitrogen fluxes and identify the key microbial players involved.

However, the application of Potassium Phthalimide-¹⁵N in this field of study is not documented in the existing body of scientific literature. Searches of scholarly databases and scientific publications did not yield any studies that have employed this specific compound as a tracer in environmental nitrogen cycling research. Consequently, there are no detailed research findings, methodologies, or data tables to report on its use in tracking nitrogen transformations in soil, water, or atmospheric systems.

While the reasons for the apparent non-use of Potassium Phthalimide-¹⁵N in this research area are not explicitly stated in the literature, it may be due to a variety of factors. These could include the compound's chemical properties, its stability in different environmental matrices, its biological availability, or the availability of more direct and cost-effective ¹⁵N-labeled substrates for tracing specific nitrogen cycle processes.

Q & A

Q. Answer :

- Experimental setup : Apply 15N-labeled compound to soil or hydroponic systems at concentrations mimicking field conditions. Include controls with unlabeled phthalimide .

- Sampling : Collect plant tissues (roots, stems, leaves) at intervals to track 15N assimilation via IRMS .

- Data normalization : Account for natural 15N abundance (0.366%) using correction factors .

- Limitations : Address potential isotopic dilution from soil microbiota by sterilizing growth media .

Advanced: How to resolve contradictions in isotopic labeling data from heterogeneous biological samples?

Q. Answer :

- Statistical analysis : Apply ANOVA or mixed-effects models to identify variability sources (e.g., tissue-specific uptake differences) .

- Error tracing : Replicate experiments to distinguish methodological errors (e.g., incomplete extraction) from biological variability .

- Cross-validation : Compare results with alternative techniques (e.g., stable isotope probing vs. autoradiography) .

Methodological: What are best practices for storing this compound to prevent isotopic exchange?

Q. Answer :

- Storage conditions : Keep in airtight glass bottles under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis or 15N/14N exchange .

- Stability testing : Periodically analyze purity via IRMS after long-term storage. Discard if isotopic purity drops below 98 atom% .

Advanced: Which analytical techniques are optimal for characterizing this compound intermediates?

Q. Answer :

- High-performance liquid chromatography (HPLC) : Separates intermediates using C18 columns and UV detection at 254 nm .

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1710 cm⁻¹) to confirm structural integrity .

- X-ray crystallography : Resolves crystal structure to validate potassium coordination geometry .

Basic: How to ensure reproducibility in multi-step syntheses involving this compound?

Q. Answer :

- Protocol standardization : Document reaction parameters (temperature, solvent ratios, stirring speed) in detail .

- Batch testing : Synthesize small batches to identify critical control points (e.g., pH during salt formation) .

- Supplementary materials : Publish raw NMR/IRMS data and chromatograms for peer validation .

Advanced: What statistical methods are suitable for analyzing isotopic enrichment data?

Q. Answer :

- Weighted linear regression : Adjusts for heteroscedasticity in IRMS datasets .

- Bayesian modeling : Estimates uncertainty in tracer recovery rates for low-abundance samples .

- Principal component analysis (PCA) : Reduces dimensionality in multi-tissue tracer studies .

Advanced: How to mitigate isotopic dilution effects in metabolic flux studies?

Q. Answer :

- Pulse-chase experiments : Limit exposure time to 15N-labeled compounds to reduce dilution .

- Compartmental modeling : Quantify tracer distribution across cellular organelles using kinetic models .

- Correction algorithms : Apply mass-balance equations to adjust for natural 14N background .

Methodological: How to interpret 15N NMR spectral data for this compound derivatives?

Q. Answer :

- Peak assignment : Reference known 15N chemical shifts (e.g., phthalimide nitrogen at δ = 125 ppm) .

- Quantitative analysis : Integrate peak areas relative to internal standards (e.g., 15N-urea) .

- Artifact detection : Identify splitting from 14N-15N coupling in impure samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.